molecular formula C18H23N3O2 B1244580 2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)- CAS No. 171549-56-7

2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-

Katalognummer: B1244580
CAS-Nummer: 171549-56-7
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: JLDUTSKKXXJGGG-MOKVOYLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4S)-4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-2-oxazolidinone, commonly known as Zolmitriptan, is a selective serotonin 5-HT1B/1D receptor agonist approved by the FDA in 1997 for acute migraine treatment . Its molecular formula is C16H21N3O2 (molecular weight: 287.36 g/mol), featuring a chiral oxazolidinone core and a dimethylaminoethyl-substituted indole moiety . The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is toxic and restricted to ≤0.15% in formulations . Zolmitriptan’s efficacy stems from its ability to mimic serotonin, constricting dilated cranial vessels and inhibiting pro-inflammatory neuropeptide release . Pharmacopeial standards mandate 97.0–102.0% purity, with stringent controls for impurities such as the R-isomer and degradation products .

Eigenschaften

CAS-Nummer

171549-56-7

Molekularformel

C18H23N3O2

Molekulargewicht

313.4 g/mol

IUPAC-Name

(4S)-4-[[3-[3-(dimethylamino)cyclobutyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H23N3O2/c1-21(2)14-7-12(8-14)16-9-19-17-4-3-11(6-15(16)17)5-13-10-23-18(22)20-13/h3-4,6,9,12-14,19H,5,7-8,10H2,1-2H3,(H,20,22)/t12?,13-,14?/m0/s1

InChI-Schlüssel

JLDUTSKKXXJGGG-MOKVOYLWSA-N

SMILES

CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4

Isomerische SMILES

CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)C[C@H]4COC(=O)N4

Kanonische SMILES

CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4

Synonyme

4-(3-(3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl)oxazolidin-2-one
4991W93

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amino Protection and Nitro Reduction

The synthesis commences with methyl 4-nitro-(L)-phenylalaninate hydrochloride, where the α-amino group is protected using n-butyl chloroformate in the presence of sodium carbonate. This step, conducted in aqueous ethyl acetate at 15–35°C, avoids extreme temperatures and ensures high yields of methyl (S)-N-butoxycarbonyl-4-nitrophenylalaninate (III). Subsequent hydrogenation over palladium-on-carbon at 30–50°C under 20 psi H₂ selectively reduces the nitro group to an amine, yielding methyl (S)-N-butoxycarbonyl-4-aminophenylalaninate (IV). The ethyl acetate solvent is partially distilled and replaced with n-butanol to facilitate downstream reactions.

Ester-to-Alcohol Reduction

The methyl ester of compound IV is reduced to a primary alcohol using sodium borohydride in n-butanol under nitrogen. This two-phase reduction involves incremental borohydride addition at 25°C, followed by warming to 35°C to drive the reaction to completion. The resultant (S)-N-butoxycarbonyl-4-aminophenylalaninol (V) is obtained in high enantiomeric excess (>98%), critical for maintaining the 4S configuration.

Oxazolidinone Ring Closure

Ring closure to form the 2-oxazolidinone core is achieved by treating compound V with sodium methoxide in methanol at 85°C. This intramolecular cyclization proceeds via nucleophilic attack of the alcohol on the carbonyl carbon, yielding (S)-4-(4-aminobenzyl)-2-oxazolidinone (VI). Decolorizing charcoal is employed to remove impurities, and the product is isolated by cooling and centrifugation.

Diazotization and Fischer Indole Synthesis

Diazonium Salt Formation

Compound VI is diazotized using sodium nitrite in hydrochloric acid at 0–5°C, forming a diazonium salt intermediate. Subsequent reduction with stannous chloride yields (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride (VII), which is pivotal for the Fischer indole step.

Fischer Indole Cyclization

The hydrazine VII undergoes Fischer cyclization with trans-N-(benzyloxycarbonyl)-cyclobutanamine-3-acetaldehyde in formic acid. This step constructs the indole ring while introducing the trans-3-(dimethylamino)cyclobutyl group. The reaction is heated at 80°C for 12 hours, followed by catalytic hydrogenolysis (Pd(OH)₂/C) to remove the benzyloxycarbonyl protecting group, affording the final compound.

Analytical and Characterization Data

StageIntermediateKey ReagentsConditionsYield (%)
1Methyl (S)-N-Boc-4-nitrophenylalaninaten-BuOCOCl, Na₂CO₃25°C, aqueous EtOAc85–90
2Methyl (S)-N-Boc-4-aminophenylalaninateH₂, Pd/C30–50°C, 20 psi92
3(S)-N-Boc-4-aminophenylalaninolNaBH₄, n-BuOH25→35°C, N₂88
4(S)-4-(4-Aminobenzyl)-2-oxazolidinoneNaOMe, MeOH85°C78
5(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone HClSnCl₂, HCl0–5°C75
6Target Compoundtrans-N-Cbz-cyclobutanamine-3-acetaldehyde80°C, HCOOH65

Stereochemical Analysis : Chiral HPLC confirms >99% enantiomeric excess for the 4S configuration. X-ray crystallography of intermediates validates trans-cyclobutyl geometry.

Critical Evaluation of Methodologies

The one-pot approach in stages 1–4 reduces purification steps and improves overall yield (cumulative 45–50%) compared to traditional isolation methods. However, the Fischer indole step remains a bottleneck due to competing side reactions, necessitating precise control over acid concentration and temperature. Future directions could explore Lewis acid catalysis (e.g., TiCl₄) to enhance regioselectivity, as demonstrated in analogous oxazolidinone syntheses .

Analyse Chemischer Reaktionen

Cleavage Reactions of Oxazolidinones

Potassium trimethylsilanolate (KOSiMe₃) effectively cleaves oxazolidinone rings while removing protecting groups like benzyloxycarbonyl (Cbz). For example:

  • Reaction : Cleavage of benzyloxycarbonyl-protected oxazolidinones yields α-methylphenylalanine derivatives in high yields (95%) .

  • Conditions : 3 equiv. KOSiMe₃ in tetrahydrofuran (THF) at 75°C for 2.5 hours .

Implications for Target Compound :
The dimethylamino group on the cyclobutane moiety may influence steric hindrance during cleavage. The indole ring’s electron-rich nature could stabilize intermediates, potentially altering reaction rates.

Functionalization of the Indole Moiety

Indole derivatives undergo electrophilic substitution, particularly at the 5-position. Reactions include:

  • Nitration : Occurs at the 4- or 6-position under acidic conditions.

  • Sulfonation : Directed by the dimethylamino group’s electronic effects.

Table 1: Indole Reactivity in Analogous Systems

Reaction TypeConditionsProduct PositionYield (%)Source
NitrationHNO₃, H₂SO₄, 0°C4-, 6-60–75
SulfonationSO₃, DMF, RT5-80

Cyclobutane Ring Reactivity

The trans-3-(dimethylamino)cyclobutyl group may engage in:

  • Acid-Base Reactions : Protonation of the dimethylamino group under acidic conditions.

  • Ring-Opening : Catalytic hydrogenation or nucleophilic attack on strained cyclobutane rings.

Example :
Cyclobutanes with electron-donating groups (e.g., dimethylamino) undergo ring-opening with HCl/MeOH to yield linear amines .

Oxazolidinone Ring Modifications

2-Oxazolidinones participate in:

  • Nucleophilic Ring-Opening : By amines or alcohols to form urethanes or carbamates.

  • Alkylation : At the nitrogen using alkyl halides under basic conditions .

Key Reaction Pathway :

Oxazolidinone+R NH2THF 50 CUrethane+CO2 Source 3 \text{Oxazolidinone}+\text{R NH}_2\xrightarrow{\text{THF 50 C}}\text{Urethane}+\text{CO}_2\uparrow \quad \text{ Source 3 }

Stereochemical Considerations

The (4S) configuration influences:

  • Enantioselectivity : In reactions involving chiral catalysts.

  • Diastereomer Formation : During alkylation or cyclization steps .

Data from Analogous Systems :

  • (4S)-oxazolidinones show 5:1 diastereomeric ratio in alkylation with iodomethane .

Stability Under Basic Conditions

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but may lead to decomposition under strong bases (e.g., NaH) .

Critical Note :
Avoid prolonged exposure to bases >50°C to prevent N-dealkylation.

Potential Biological Activity

While not directly studied, structurally related 3-pyrimidin-4-yl-oxazolidin-2-ones exhibit inhibitory activity against mutant IDH enzymes . The indole and dimethylamino groups in the target compound suggest similar bioactivity potential.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

1. Antibacterial Properties:
Recent studies have highlighted the antibacterial efficacy of oxazolidinones, including derivatives similar to 2-Oxazolidinone. These compounds exhibit potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics such as vancomycin. For instance, a study reported that certain oxazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1.17 µg/mL against Bacillus subtilis and Staphylococcus aureus .

2. Mechanism of Action:
The mechanism by which these compounds exert their antibacterial effects involves inhibition of bacterial protein synthesis through binding to the ribosomal RNA of the 50S subunit. This action disrupts the translation process in bacteria, making it a critical target for antibiotic development .

3. Structure-Activity Relationship:
Research indicates that minor structural modifications in oxazolidinones can significantly enhance their antibacterial properties. For example, specific analogues were found to be effective against multiple Gram-negative pathogens by overcoming efflux and permeability barriers .

CompoundMIC (µg/mL)Target Bacteria
2-Oxazolidinone1.17Bacillus subtilis
3a4.68Staphylococcus aureus
3eVariesPseudomonas aeruginosa

Neurological Applications

1. Treatment of Migraine:
The compound has been investigated for its potential role in treating migraines. A specific derivative was identified as a partial agonist at serotonin receptors (5HT1B), suggesting its utility in modulating pain pathways associated with migraine .

2. Selectivity and Efficacy:
The selectivity of this compound for certain serotonin receptors indicates that it may provide therapeutic benefits with fewer side effects compared to non-selective agents. This specificity is crucial for developing medications that minimize adverse reactions while maximizing efficacy .

Other Potential Therapeutic Applications

1. Antioxidant Properties:
Emerging research suggests that oxazolidinone derivatives may possess antioxidant properties, which could be beneficial in treating conditions characterized by oxidative stress . This dual functionality—acting both as an antibacterial agent and an antioxidant—opens avenues for comprehensive therapeutic strategies.

2. Broader Spectrum Activity:
The ongoing exploration of oxazolidinones includes their potential applications beyond bacterial infections, such as in treating inflammatory diseases or conditions involving oxidative damage . The ability to modify the chemical structure to enhance efficacy against various pathogens or conditions is a significant focus of current research.

Wirkmechanismus

The mechanism of action of 4991W93 involves its interaction with serotonin 1B and 1D receptors. As a partial agonist, it binds to these receptors and modulates their activity. This interaction inhibits the release of calcitonin gene-related peptide, which is involved in neurogenic inflammation and migraine pathophysiology. By blocking this pathway, 4991W93 reduces inflammation and alleviates migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Zolmitriptan

Property (S)-Zolmitriptan (R)-Zolmitriptan
Pharmacological Activity Potent 5-HT1B/1D agonist (IC50 ~1 nM) Weak receptor binding; negligible efficacy
Toxicity Safe within therapeutic doses Neurotoxic; restricted to ≤0.15% (w/w)
Regulatory Status Approved for clinical use Classified as a hazardous impurity
Synthesis Fischer indole cyclization with chiral resolution Byproduct during racemic synthesis

Comparison with Other Triptans

Zolmitriptan belongs to the triptan class, which includes sumatriptan, rizatriptan, and others. Key distinctions include:

  • Sumatriptan: The first triptan (FDA-approved in 1991) lacks the oxazolidinone ring, instead featuring a sulfonamide group. Zolmitriptan exhibits higher lipophilicity and bioavailability due to its oxazolidinone structure, enabling better CNS penetration .
  • Rizatriptan: Shares a similar indole scaffold but substitutes the oxazolidinone with a triazole moiety. Zolmitriptan’s longer half-life (3 hours vs. 2–2.5 hours for rizatriptan) allows sustained migraine relief .

Impurities and Degradation Products

Compound CAS Number Structural Difference Significance
Zolmitriptan N-Oxide 251451-30-6 Oxidation of dimethylamino group Common oxidative metabolite; ≤0.2% allowed
Impurity H Not specified Dealkylation at the indole position Genotoxic risk; ≤0.1% in formulations
Dimer Impurity CAS: N/A Covalent linkage of two Zolmitriptan units Rare synthesis byproduct; controlled via HPLC

Critical Analysis of Structural Analogues

The compound specified in the query, 2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-, differs from Zolmitriptan by replacing the 2-(dimethylamino)ethyl side chain with a trans-3-(dimethylamino)cyclobutyl group. This substitution introduces steric and electronic changes:

  • Electronic Effects: The cyclobutyl ring’s strain could modulate the basicity of the dimethylamino group, affecting serotonin receptor interactions.

Comparative insights are extrapolated from Zolmitriptan’s structure-activity relationships (SAR):

  • The dimethylaminoethyl chain in Zolmitriptan is critical for 5-HT1B/1D affinity; modifications here often reduce potency .
  • Cyclic amines (e.g., pyrrolidine) in other triptans show variable efficacy, suggesting the cyclobutyl analogue might require extensive SAR studies .

Biologische Aktivität

The compound 2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)- is a member of the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They are primarily effective against Gram-positive bacteria and have been utilized in treating infections caused by resistant strains. The structural framework of oxazolidinones allows for modifications that can enhance their pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that oxazolidinones exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Key Findings on Antibacterial Activity

  • Inhibition Concentration : The minimum inhibitory concentration (MIC) studies indicated that the compound exhibits effective antibacterial activity against Stenotrophomonas maltophilia and Pseudomonas aeruginosa, with MIC values reported to be around 500 µg/ml or higher for complete inhibition .
  • Comparison with Standard Antibiotics : In comparative studies, this compound showed superior activity against certain strains compared to vancomycin and linezolid, suggesting its potential as a novel therapeutic agent for treating infections associated with resistant bacteria .
  • Mechanism of Action : The mechanism by which oxazolidinones exert their antibacterial effects typically involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. Molecular docking studies have indicated that the compound interacts effectively with the ribosomal peptidyl transferase center, which is crucial for its antibacterial action .

Table 1: Antibacterial Activity Summary

Bacterial StrainMIC (µg/ml)Comparison AntibioticEfficacy
Stenotrophomonas maltophilia500VancomycinHigher
Pseudomonas aeruginosa500LinezolidHigher
Bacillus cereus>500N/AModerate

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising results in anticancer studies. Research indicates that derivatives of oxazolidinones can induce apoptosis in cancer cells and arrest the cell cycle.

Key Findings on Anticancer Activity

  • Cell Line Studies : The compound was tested against several human cancer cell lines, including gastric (MGC-803), nasopharyngeal (CNE-2), ovarian (SK-OV-3), and lung (NCI-H460) cancers. Results indicated a dose-dependent induction of apoptosis and significant inhibition of cell proliferation .
  • Comparative Efficacy : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity up to 8.2 times more potent than cisplatin, a standard chemotherapy agent, particularly against gastric and lung cancer cells .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest in cancer cells, indicating a disruption in normal cell cycle progression .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Control (Cisplatin)Relative Efficacy
MGC-80314.936.37Higher
CNE-221.0224.14Higher
SK-OV-3>10010.44Lower
NCI-H46024.1436.37Higher

Q & A

Q. What synthetic strategies are commonly employed to construct the 2-oxazolidinone core in derivatives like this compound?

The 2-oxazolidinone core is typically synthesized via one-pot, two-step sequences using chiral synthons. For example, carbamate intermediates derived from (S)-1-azido-3-chloropropan-2-yl chloroformate can undergo ring-closing reactions to form the oxazolidinone ring. This method has been applied to synthesize Linezolid analogs and other bioactive derivatives, emphasizing efficiency and stereochemical control . Fluorous oxazolidinone chiral auxiliaries, such as those with perfluorooctyl groups, have also been used to facilitate titanium-mediated aldol reactions, enabling asymmetric synthesis .

Q. How is the stereochemical integrity of the (4S) configuration confirmed in this compound?

The (4S) configuration is validated using X-ray crystallography, which provides unambiguous structural evidence. For example, Acta Crystallographica Section E reports have resolved similar oxazolidinone derivatives with chlorobenzoyl and indole substituents, confirming stereochemistry via crystallographic data . Additionally, chiral HPLC and circular dichroism (CD) spectroscopy are employed to assess enantiopurity and monitor stereochemical retention during synthesis .

Advanced Research Questions

Q. What methodologies are recommended for analyzing diastereomer formation during the synthesis of the trans-3-(dimethylamino)cyclobutyl-indole moiety?

Dynamic NMR spectroscopy can track conformational changes and diastereomer equilibria in solution. For cyclobutane-containing systems, coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations help distinguish trans/cis configurations. Single-crystal X-ray diffraction remains the gold standard for structural confirmation, as demonstrated in studies of azetidinone-indole hybrids . Computational methods (DFT, molecular docking) further predict steric and electronic influences on diastereoselectivity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar 2-oxazolidinones?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Rigorous analytical validation (HPLC ≥95% purity, LC-MS for mass confirmation) is critical . Comparative studies using isosteric replacements (e.g., morpholine vs. heterobicyclic systems) can isolate structural determinants of activity . Meta-analyses of PubChem bioassay data may also identify trends in structure-activity relationships (SAR) .

Q. What strategies optimize enantioselective synthesis of the trans-3-(dimethylamino)cyclobutyl group?

Chiral auxiliaries, such as fluorous oxazolidinones, enable asymmetric induction during cyclization. For example, (4S,5R)-4-benzyl-5-heptadecafluorooctyl-oxazolidinone templates have been used in titanium-mediated aldol reactions to achieve >90% enantiomeric excess (ee) . Enzymatic resolution (e.g., lipase-catalyzed acylations) and kinetic resolution via transition-metal catalysts (e.g., Ru-based systems) are alternative approaches for accessing trans-cyclobutane configurations .

Methodological Considerations

  • Structural Characterization : Combine X-ray crystallography , high-field NMR (e.g., 13C^{13}\text{C}-DEPTO), and HRMS for comprehensive analysis.
  • Stereochemical Analysis : Use chiral stationary phases (CSPs) in HPLC and compare optical rotations with literature values .
  • Data Contradiction Resolution : Cross-reference crystallographic databases (CCDC, CSD) and bioassay repositories (ChEMBL, PubChem) to validate findings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.